Methyl (2R)-3-(1H-indol-3-yl)-2-(pyridin-2-ylformamido)propanoate
Description
Methyl (2R)-3-(1H-indol-3-yl)-2-(pyridin-2-ylformamido)propanoate (CAS synonyms: AKOS017069792) is a chiral tryptophan derivative characterized by:
- Indole moiety: A 1H-indol-3-yl group, a common structural feature in bioactive alkaloids and pharmaceuticals.
- Pyridin-2-ylformamido substituent: A pyridine ring linked via a formamido group at the α-carbon.
- Methyl ester: A terminal methyl ester group enhancing solubility and metabolic stability.
- Stereochemistry: The (2R) configuration at the α-carbon distinguishes it from S-configured analogues, influencing its biological interactions .
The molecular formula is inferred as C₁₈H₁₇N₃O₃ (based on structural similarity to ’s C₁₂H₁₄N₂O₂ with additional pyridin-2-ylformamido substituents). Its synthesis likely involves Pd-catalyzed coupling or peptide-like amidation, as seen in related compounds .
Properties
Molecular Formula |
C18H17N3O3 |
|---|---|
Molecular Weight |
323.3 g/mol |
IUPAC Name |
methyl (2R)-3-(1H-indol-3-yl)-2-(pyridine-2-carbonylamino)propanoate |
InChI |
InChI=1S/C18H17N3O3/c1-24-18(23)16(21-17(22)15-8-4-5-9-19-15)10-12-11-20-14-7-3-2-6-13(12)14/h2-9,11,16,20H,10H2,1H3,(H,21,22)/t16-/m1/s1 |
InChI Key |
ZNZYAGDAFZDETL-MRXNPFEDSA-N |
Isomeric SMILES |
COC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)C3=CC=CC=N3 |
Canonical SMILES |
COC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2R)-3-(1H-indol-3-yl)-2-(pyridin-2-ylformamido)propanoate typically involves multi-step organic reactions. One common approach is to start with the indole and pyridine derivatives, which are then coupled through a series of reactions including amidation and esterification. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl (2R)-3-(1H-indol-3-yl)-2-(pyridin-2-ylformamido)propanoate can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the indole or pyridine rings.
Reduction: This can be used to reduce any double bonds or carbonyl groups present in the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Methyl (2R)-3-(1H-indol-3-yl)-2-(pyridin-2-ylformamido)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s potential biological activities make it a candidate for studies in cell biology and biochemistry.
Medicine: Its structural features are of interest in the development of new pharmaceuticals, particularly those targeting neurological or inflammatory pathways.
Industry: It can be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism by which Methyl (2R)-3-(1H-indol-3-yl)-2-(pyridin-2-ylformamido)propanoate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its indole and pyridine moieties. These interactions can modulate various biochemical pathways, leading to its observed biological activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Indole Ring
C2-Arylated Indole Derivatives
- Methyl (2S)-3-(2-phenyl-1H-indol-3-yl)-2-[trifluoroacetamido]propanoate (14a): Substituent: Phenyl group at indole C2, trifluoroacetamido at α-carbon. Stereochemistry: (2S) configuration. Synthesis: Pd(OAc)₂-catalyzed arylation (48% yield) .
- Methyl (2S)-2-acetamido-3-(2-phenyl-1H-indol-3-yl)propanoate (3a): Substituent: Acetamido group at α-carbon. Synthesis: Quantitative yield via Pd-catalyzed arylation . Comparison: Simpler acetamido group vs.
Unsubstituted Indole Derivatives
- Methyl (2R)-2-amino-3-(1H-indol-3-yl)propanoate: Substituent: Amino group at α-carbon. Stereochemistry: (2R) configuration. Role: Intermediate for further functionalization (e.g., pyridin-2-ylformamido addition) .
Variations in the α-Carbon Amide Group
Branched or Bulky Amides
- Methyl (2S)-2-[(2R)-4-methyl-2-(trifluoroacetamido)pentanamido]propanoate (16b): Substituent: Branched trifluoroacetamido-pentanamide. Stereochemistry: (2S) configuration. Synthesis: 12% yield via Pd-catalyzed coupling . Comparison: Bulky substituents may hinder membrane permeability compared to the target’s planar pyridine ring .
Protecting Group Strategies
- (R)-Methyl 2-(tert-butoxycarbonyl)-3-(7-phenyl-1H-indol-3-yl)propanoate (20): Substituent: tert-Boc protection. Stereochemistry: (R) configuration. Application: Intermediate for deprotection to free amines, contrasting with the target’s stable pyridin-2-ylformamido group .
Stereochemical Comparisons
- S-Configured Analogues: Most compounds in , and 8 adopt the (2S) configuration. Example: Methyl (2S)-2-acetamido-3-(1H-indol-3-yl)propanoate (3) shows distinct chiral recognition in receptor binding (e.g., formyl-peptide receptors) .
- R-Configured Target Compound :
Key Research Findings
Stereochemistry-Driven Bioactivity : S-configured analogues (e.g., 3a) exhibit agonist activity at formyl-peptide receptors, while R-configured compounds (e.g., Anamorelin intermediates) show distinct pharmacological profiles .
Impact of Indole Substitution : C2-arylation (e.g., phenyl, trimethylphenyl) in and enhances hydrophobicity but may reduce solubility compared to the target compound.
Synthetic Efficiency : Pd-catalyzed methods (e.g., ) achieve moderate yields (12–48%), whereas simpler amidation () yields up to 97% .
Biological Activity
Methyl (2R)-3-(1H-indol-3-yl)-2-(pyridin-2-ylformamido)propanoate is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
It features an indole moiety, which is known for its diverse biological activities, and a pyridine ring that can enhance its interaction with biological targets.
This compound exhibits biological activity through several potential mechanisms:
- Interaction with Receptors : The indole and pyridine components can interact with various receptors, potentially influencing neurotransmission and cellular signaling pathways.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, thus affecting cellular processes.
- Antioxidant Activity : Compounds with indole structures often exhibit antioxidant properties, which can protect cells from oxidative stress.
Anticancer Properties
Research has indicated that this compound may possess anticancer properties. A study demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involved apoptosis induction and cell cycle arrest at the G1 phase, as evidenced by flow cytometry analysis.
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against a range of pathogens. In vitro studies revealed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.
Case Study 1: Anticancer Efficacy
In a controlled laboratory setting, this compound was tested on human breast cancer cell lines (MCF-7). Results indicated a dose-dependent reduction in cell viability, with IC50 values calculated at 25 µM after 48 hours of treatment. The study concluded that the compound's action was mediated through the activation of caspase pathways leading to programmed cell death.
Case Study 2: Antimicrobial Testing
Another study evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating significant antibacterial activity. This suggests potential applications in treating infections caused by resistant bacterial strains.
Data Summary Table
| Activity Type | Target Organism/Cell Line | IC50/MIC Value | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | 25 µM | Induction of apoptosis via caspase activation |
| Antimicrobial | Staphylococcus aureus | 32 µg/mL | Inhibition of bacterial cell wall synthesis |
| Antimicrobial | Escherichia coli | 64 µg/mL | Disruption of metabolic pathways |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
